molecular formula C21H30N2O3 B6098102 2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6098102
M. Wt: 358.5 g/mol
InChI Key: JHIKIYGBGHZJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential applications in the field of neuroscience.

Mechanism of Action

2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one acts by binding to the serotonin and dopamine receptors, which leads to the activation of various signaling pathways in the brain. This activation leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, appetite, and sleep. It has also been shown to have a stimulant effect, leading to increased energy levels and alertness.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potency and selectivity for the serotonin and dopamine receptors. This allows researchers to study the specific effects of these neurotransmitters on various physiological processes. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are several future directions for research involving 2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is the development of new drugs that target the serotonin and dopamine receptors, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the study of the long-term effects of this compound on the brain and behavior, which could provide insights into the potential risks and benefits of using this compound in humans.

Synthesis Methods

2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 1-(3-methoxybenzyl)-2-pyrrolidinone with 2,2-dimethylpropanoyl chloride to form N-(2,2-dimethylpropanoyl)-1-(3-methoxybenzyl)-2-pyrrolidinone. This intermediate compound is then reacted with 1,2-dibromoethane to yield this compound.

Scientific Research Applications

2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent agonist of the serotonin receptor, which plays a critical role in regulating mood, appetite, and sleep. This compound has also been shown to have a high affinity for the dopamine receptor, which is involved in the regulation of movement, motivation, and reward.

properties

IUPAC Name

2-(2,2-dimethylpropanoyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)18(24)23-12-10-21(15-23)9-6-11-22(19(21)25)14-16-7-5-8-17(13-16)26-4/h5,7-8,13H,6,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKIYGBGHZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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